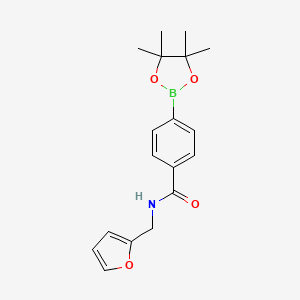

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester

Description

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by a pinacol ester-protected boronate group and a furfurylaminocarbonyl substituent on the phenyl ring. This compound is structurally analogous to other phenylboronic acid pinacol esters (e.g., 4-(hydroxymethyl)phenylboronic acid pinacol ester) but distinguishes itself through the furan-containing substituent, which may confer distinct chemical and biological properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h5-11H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVQYJVECCENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674672 | |

| Record name | N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-59-9 | |

| Record name | N-(2-Furanylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Furfurylamino-1-carbonyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis can be broadly divided into two key stages:

Formation of the amide intermediate : Coupling of 4-(aminocarbonyl)phenylboronic acid pinacol ester or its precursor with furfurylamine to form the corresponding amide.

Installation or protection of the boronic acid as pinacol ester : This step involves converting the boronic acid group into a more stable pinacol ester to facilitate handling and subsequent reactions.

Stepwise Preparation Approach

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Synthesis of 4-(aminocarbonyl)phenylboronic acid pinacol ester | Starting from 4-bromobenzoic acid pinacol ester or 4-carboxyphenylboronic acid pinacol ester, via palladium-catalyzed amination or amidation | Preparation of the boronic acid pinacol ester bearing a carboxyl group or amine precursor |

| 2 | Amide bond formation | Coupling reagent (e.g., EDCI, DCC), furfurylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane or DMF), room temperature to mild heating | Formation of the amide bond between the carboxyl group on the phenylboronic acid pinacol ester and the furfurylamine |

| 3 | Purification and isolation | Column chromatography or recrystallization | Isolation of the pure this compound |

Detailed Reaction Conditions and Reagents

Amide Coupling : The carboxyl group on the 4-(carboxyphenyl)boronic acid pinacol ester is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to suppress side reactions. Furfurylamine is added as the nucleophile, and a base such as triethylamine neutralizes the acid formed.

Solvents : Common solvents include dry dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF), which provide good solubility and reaction control.

Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–50 °C) to optimize yield and minimize decomposition.

Pinacol Ester Formation : If starting from boronic acid, the boronic acid group is converted to the pinacol ester by reaction with pinacol under dehydrating conditions, often catalyzed by acid or base, to improve stability.

Representative Synthetic Route Example

Starting Material : 4-carboxyphenylboronic acid pinacol ester.

Activation : Treat with EDCI and HOBt in dry DCM under nitrogen atmosphere.

Amide Formation : Add furfurylamine and triethylamine dropwise, stirring for 12–24 hours at room temperature.

Work-up : Quench with water, extract organic layer, dry over anhydrous sodium sulfate.

Purification : Column chromatography on silica gel using ethyl acetate/hexane gradient.

Yield : Typically 70–85% pure product.

Alternative Methods

Direct Amidation Using Coupling Agents : Some methods use peptide coupling reagents such as HATU or PyBOP for higher efficiency.

Suzuki Coupling Route : Starting from 4-bromobenzamide intermediate, Suzuki-Miyaura coupling with bis(pinacolato)diboron introduces the boronic ester group.

Microwave-Assisted Synthesis : To accelerate amide bond formation, microwave irradiation can be employed, reducing reaction time to minutes.

One-Pot Procedures : Some protocols combine boronic ester formation and amide coupling in a single pot to improve efficiency.

Analysis of Preparation Methods

Yield and Purity

The amide coupling step generally achieves high yields (70–90%) with high purity after purification.

Pinacol esterification enhances compound stability, facilitating purification and storage.

Reaction Efficiency and Scalability

Carbodiimide-mediated coupling is widely used due to mild conditions and scalability.

Microwave-assisted and one-pot methods improve throughput but may require specialized equipment.

Challenges and Considerations

Boronic acid groups are sensitive to moisture and can undergo protodeboronation; thus, anhydrous conditions and inert atmosphere are preferred.

Side reactions such as urea formation from carbodiimides or over-acylation must be controlled.

The furfuryl group is sensitive to strong acids and bases; reaction conditions must be optimized to avoid degradation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimide-mediated amidation | EDCI, HOBt, furfurylamine, triethylamine | RT, DCM, 12–24 h | 70–85 | Mild conditions, high yield, easy purification | Sensitive to moisture, side products possible |

| Suzuki coupling route | 4-bromobenzamide, bis(pinacolato)diboron, Pd catalyst, base | 80–100 °C, inert atmosphere | 60–80 | Direct boronic ester installation, versatile | Requires Pd catalyst, higher temperature |

| Microwave-assisted amidation | EDCI, furfurylamine, microwave irradiation | Minutes, controlled temp | 75–90 | Fast reaction, energy efficient | Requires microwave reactor |

| One-pot synthesis | Combined reagents for esterification and amidation | Varied, optimized conditions | 65–85 | Time-saving, fewer steps | Complex optimization, possible impurities |

Chemical Reactions Analysis

Types of Reactions

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Features :

- Synthesis: Likely synthesized via coupling reactions involving 4-(aminomethyl)phenylboronic acid pinacol ester (a precursor mentioned in and ) with furfuryl isocyanate or similar reagents.

- Applications : Anticipated uses include targeted drug delivery (leveraging furan’s reactivity), biosensing (due to boronic acid-diol interactions), and organic synthesis intermediates.

Comparison with Similar Compounds

Solubility Profiles

The solubility of phenylboronic acid pinacol esters varies significantly with substituents. Data from and highlight trends:

| Compound | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Methylcyclohexane |

|---|---|---|---|

| 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester (inferred) | Moderate-High* | Moderate | Low |

| Pinacol ester of phenylboronic acid | Very High | High | Low |

| Azaester of phenylboronic acid | High | Moderate | Very Low |

| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | High (polar solvents) | High | Low |

*Inference based on furfuryl group’s aromaticity enhancing organic solvent compatibility compared to hydrophilic hydroxymethyl groups .

Reactivity and Functional Properties

ROS Sensitivity

Bioconjugation Potential

- 4-(Aminomethyl)phenylboronic acid pinacol ester: Used as a precursor for fluorescein-labeled probes via thiourea linkages .

- 4-(Imidazoyl carbamate)phenylboronic acid pinacol ester : Reacts with hydroxyl-containing polymers for glucose-responsive insulin delivery .

- This compound: The furan ring may participate in Diels-Alder reactions or bind to biomolecules via hydrogen bonding, enabling unique targeting strategies.

Biological Activity

4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to reversibly bind to diols, which can be exploited in various biochemical applications, including drug development and targeting specific biomolecules. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and biochemical properties.

- Molecular Formula : C18H22BNO4

- Molecular Weight : 327.18 g/mol

- Melting Point : 113-114 °C

Biological Activity Overview

Research has indicated that boronic acid derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity

- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and disruption of the cell cycle. It may interact with receptor tyrosine kinases (RTKs), which are critical for cancer cell growth and survival.

- Case Studies : In vitro studies have demonstrated effectiveness against various cancer cell lines:

Cell Line IC50 (μM) HepG2 (liver cancer) 10 - 20 MCF-7 (breast cancer) 5 - 15

-

Antimicrobial Activity

- Mechanism of Action : The compound may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes.

- Research Findings : Related boronic acid derivatives have shown significant antimicrobial properties against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) for similar compounds range from 15.625 μM to 125 μM against pathogens like Staphylococcus aureus.

-

Biochemical Properties

- Reversible Binding : The boronic acid group allows the compound to bind reversibly to diols, making it useful in studying protein-protein interactions.

- Enzyme Interaction : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and apoptosis.

Anticancer Studies

A study focusing on the anticancer properties of boronic acid derivatives revealed that compounds similar to this compound could significantly reduce cell viability in various cancer models. The mechanism involves:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Studies

Research has highlighted the potential of boronic acids in combating bacterial infections:

- A comparative analysis showed that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting a promising alternative for treating resistant strains.

Q & A

Q. What are the recommended synthetic routes for 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of the phenylboronic acid core. First, the boronic acid is protected as a pinacol ester via reaction with pinacol in anhydrous conditions to enhance stability . The furfurylaminocarbonyl group is introduced via amide coupling (e.g., using EDC/HOBt or DCC) between 4-carboxyphenylboronic acid pinacol ester and furfurylamine. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Intermediate characterization requires H/C NMR and HPLC (>95% purity) .

Q. How should this compound be characterized to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy : B NMR to confirm boronic ester formation (δ ~30 ppm) and H/C NMR to verify the furfurylaminocarbonyl moiety .

- Mass Spectrometry (HRMS or ESI-MS) : To validate molecular weight (e.g., CHBNO requires exact mass ~336.16 g/mol).

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) .

Q. What safety protocols are essential for handling this compound?

Based on SDS data for analogous boronic esters:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Storage : Under nitrogen at 2–8°C to prevent hydrolysis; keep away from oxidizing agents .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the furfurylaminocarbonyl substituent influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing nature of the amide group may reduce boronic ester reactivity by destabilizing the transition state. Comparative studies with electron-neutral substituents (e.g., methyl) suggest slower coupling kinetics, requiring optimized conditions:

Q. Can this compound be engineered into ROS-responsive drug delivery systems?

Yes. The boronic ester reacts with HO to form phenolic derivatives, enabling controlled release. Methodology includes:

- Polymer Conjugation : Graft onto β-cyclodextrin or polyethylene glycol (PEG) via ester linkages.

- Validation : ROS-triggered degradation assessed via fluorescence assays (e.g., using Amplex Red) .

- In Vitro Testing : Load doxorubicin and measure release kinetics in HO-rich environments (e.g., cancer cell lysates) .

Q. How do conflicting stability data for boronic esters in physiological buffers impact experimental design?

Discrepancies arise from pH-dependent hydrolysis. For example:

Q. What strategies resolve low yields in amide coupling steps during synthesis?

Common issues include poor nucleophilicity of furfurylamine or side reactions. Solutions involve:

- Activation : Use HATU instead of EDC for sterically hindered amines.

- Solvent Optimization : Replace DMF with DCM to minimize racemization.

- Workup : Acid-base extraction to remove unreacted amine .

Data Contradiction Analysis

Q. Why do studies report varying reactivity of boronic esters in aqueous vs. anhydrous conditions?

- Anhydrous : Esters remain stable, enabling storage and coupling reactions.

- Aqueous : Hydrolysis generates boronic acids, which may participate in undesired side reactions (e.g., protodeboronation).

- Resolution : Pre-dry solvents (molecular sieves) and monitor water content via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.